4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
Description
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with an azetidin-3-yloxymethyl moiety. This compound’s structural uniqueness lies in the integration of azetidine’s strained ring system with the pyrazole pharmacophore, which may enhance metabolic stability and target selectivity compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(2-10-11)6-12-8-3-9-4-8/h2,5,8-9H,3-4,6H2,1H3 |
InChI Key |
TZERUQUVEPGUKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with azetidin-3-ol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-methyl-1H-pyrazole+azetidin-3-ol→4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidin-3-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole is a chemical compound featuring a pyrazole ring with azetidin-3-yloxy and methyl group substitutions. Its molecular formula is and its molecular weight is approximately 153.18 g/mol. It is of interest in scientific fields because of its potential biological activities and use as an intermediate in synthesizing more complex molecules.
Potential biological activities
- Antimicrobial Properties Research suggests that 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole may possess antimicrobial properties.
- Interactions with Molecular Targets It may interact with enzymes or receptors, with the azetidin-3-yloxy group potentially enhancing binding affinity and specificity, which can modulate biological pathways.
Synthesis
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole typically involves reacting azetidine derivatives with pyrazole precursors.
Structural Similarity
Several compounds share structural similarities with 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-[(Azetidin-3-yloxy)methyl]-1-methylpyrazole dihydrochloride | Contains azetidine and pyrazole rings | A dihydrochloride salt form enhancing solubility |
| 5-Azetidin-3-yloxymethyl)-4-chloro-1-isopropylpyrazole | Incorporates a chloro group | Potentially different reactivity due to halogen substitution |
| 5-(Azetidin-3-yloxy)methyl)-4-chloro-1-(ethyl)-pyrazole | Contains ethyl substitution | Variation in biological activity due to ethyl group presence |
Its distinct structure, including the specific substitution pattern of azetidin-3-yloxy and methyl groups on the pyrazole ring, gives it unique chemical and biological properties.
Mechanism of Action
The mechanism of action of 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Hydrogen-Bonding Capacity: The azetidine oxygen in 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole acts as a hydrogen-bond acceptor, contrasting with sulfonamide-containing analogues (e.g., compound in ), which offer both donor and acceptor sites .
- Metabolic Stability : Azetidine rings are less prone to oxidative metabolism than larger heterocycles (e.g., piperidine), suggesting improved pharmacokinetic profiles .
Biological Activity
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole is a compound that exhibits significant potential in medicinal chemistry due to its unique structural features, which include a pyrazole core and an azetidine-derived ether. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole ring substituted with an azetidine group , enhancing its lipophilicity and membrane permeability. The general structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds containing both pyrazole and azetidine functionalities exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
- Anti-inflammatory Effects : These compounds often demonstrate the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting their utility in treating inflammatory diseases .
- Antimicrobial Activity : Some pyrazole derivatives have shown efficacy against antibiotic-resistant bacteria, indicating their potential as novel antimicrobial agents .
Synthesis
The synthesis of 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole typically involves multi-step synthetic routes that include the formation of the azetidine ring followed by the introduction of the pyrazole moiety. For instance, one method involves the aza-Michael addition of substituted pyrazoles to azetidine derivatives under basic conditions .
Structure-Activity Relationships (SAR)
The biological activity of 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole can be influenced by modifications to its structure. Notable findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and membrane permeability |
| Variation in azetidine substituents | Alters binding affinity to biological targets |
| Substitution on the pyrazole ring | Modifies inhibitory potency against specific enzymes |
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives, including those similar to 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole, showing significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the downregulation of oncogenic signaling pathways .
- Anti-inflammatory Activity : Another investigation reported that compounds with similar structural motifs effectively reduced inflammation in animal models by inhibiting cytokine production and modulating immune responses .
- Antimicrobial Properties : A recent study highlighted the antimicrobial efficacy of pyrazole derivatives against various strains of bacteria, demonstrating that modifications in the azetidine component could enhance activity against multi-drug resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
